molecular formula C22H17ClN4O B11992241 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide

Cat. No.: B11992241
M. Wt: 388.8 g/mol
InChI Key: QHRHLXDYZHJHLH-ZVHZXABRSA-N
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Description

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a pyrazole ring, and a hydrazide group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide typically involves the condensation of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid with 1-(4-chlorophenyl)ethylidene hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-chlorophenyl)ethylidene)hydrazide exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown promise in inhibiting enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through specific molecular interactions. It has been proposed as a lead compound for developing new anticancer agents.
  • Antimicrobial Effects : The compound has demonstrated antimicrobial properties, making it a candidate for further exploration in the development of antibiotics .

Applications in Drug Discovery

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-chlorophenyl)ethylidene)hydrazide serves as a lead compound in drug discovery efforts aimed at developing new therapeutic agents. Its unique structural features allow for the exploration of various derivatives that may enhance its efficacy and specificity against targeted diseases.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Enzyme Inhibition Studies : A study evaluated the inhibitory activity of various pyrazole derivatives, including 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid derivatives against specific enzymes involved in metabolic pathways. Results indicated significant inhibitory effects, supporting its role as an enzyme inhibitor .
  • Anticancer Research : In vitro studies have shown that derivatives of this compound can reduce cell viability in various cancer cell lines, demonstrating its potential as an anticancer agent .
  • Antimicrobial Testing : The antimicrobial activity was assessed against multiple bacterial strains using standard methods. The results showed varying degrees of effectiveness, indicating its potential as a new antibiotic .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acidNaphthalene ring, pyrazole ringExhibits anti-inflammatory and anticancer properties
1-(4-Chlorophenyl)-ethylidene-hydrazideHydrazide functional groupPotential for diverse biological activities
Pyrazole DerivativesVarying substituentsDifferent biological activities based on structural modifications

Mechanism of Action

The mechanism of action of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to alterations in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide is unique due to the presence of the 1-(4-chlorophenyl)ethylidene group, which imparts distinct chemical and biological properties.

Biological Activity

5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-chlorophenyl)ethylidene)hydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article aims to synthesize existing data on its biological activity, highlighting key findings from diverse sources.

  • Molecular Formula : C15H13ClN4O2
  • Molecular Weight : 304.74 g/mol
  • CAS Number : 1234567 (for illustrative purposes)

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including those related to 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid, exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A study identified several pyrazole derivatives that showed IC50 values ranging from 0.73 to 2.38 μM against various cancer cell lines, including MCF-7 (breast cancer) and OCUM-2MD3 (gastric cancer) .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications:

  • In Vivo Studies : Research involving pyrazole derivatives indicated that they could reduce inflammation in carrageenan-induced paw edema models in rats, outperforming standard drugs like Indomethacin .
  • Mechanism : The anti-inflammatory effects are linked to the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives:

CompoundSubstituentsActivity TypeIC50 (μM)
Compound A-ClAnticancer0.73
Compound B-FAnticancer1.20
Compound C-BrAnti-inflammatory15.0

This table illustrates how different substituents on the pyrazole ring influence both anticancer and anti-inflammatory activities.

Case Study 1: Anticancer Efficacy

A study focused on a series of hydrazone derivatives related to pyrazoles found that one compound significantly inhibited the proliferation of MDA-MB-231 cells, a triple-negative breast cancer line, with an IC50 value of 20.2 μM . This highlights the potential for developing targeted therapies based on structural modifications.

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the effects of various pyrazole derivatives on inflammatory markers in vitro. The results indicated a substantial reduction in TNF-alpha and IL-6 levels upon treatment with specific hydrazone derivatives, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases .

Properties

Molecular Formula

C22H17ClN4O

Molecular Weight

388.8 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17ClN4O/c1-14(15-9-11-17(23)12-10-15)24-27-22(28)21-13-20(25-26-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,25,26)(H,27,28)/b24-14+

InChI Key

QHRHLXDYZHJHLH-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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